N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

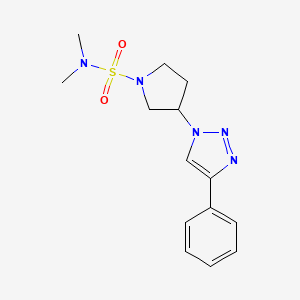

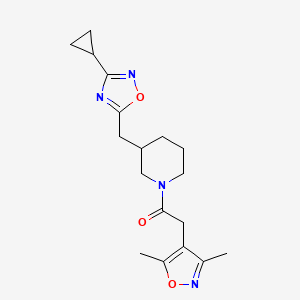

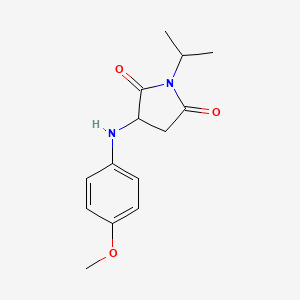

“N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a complex organic compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a phenolic group (the “2-hydroxyphenyl” part of the name), and a sulfonamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenolic OH group could potentially participate in acid-base reactions. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water . The phenolic OH group could potentially form hydrogen bonds with other molecules .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Sulfonamides

Research has demonstrated that certain microorganisms can degrade sulfonamide antibiotics, a class to which N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide structurally relates. The process involves ipso-hydroxylation followed by fragmentation, releasing less harmful substances. This pathway suggests a potential environmental application for mitigating antibiotic resistance spread due to persistent sulfonamide contaminants (Ricken et al., 2013).

Antitumor and Enzyme Inhibition

Benzimidazole derivatives bearing sulfonamide functionality have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms, particularly those associated with tumors. Some derivatives demonstrated significant potency, suggesting their potential as therapeutic agents for cancer treatment (Uslu et al., 2019).

Antimicrobial Activity

Novel sulfonamides containing specific structural motifs have been designed and synthesized, showing promising antimicrobial activities against a range of bacteria and fungi. This research underscores the potential for developing new antimicrobial agents based on sulfonamide derivatives (Krátký et al., 2012).

Drug Metabolism Studies

Studies on biaryl-bis-sulfonamide compounds have utilized microbial biocatalysis to produce mammalian metabolites, aiding in the detailed structural characterization of drug metabolites. This approach is crucial for understanding drug metabolism and optimizing therapeutic efficacy (Zmijewski et al., 2006).

Fuel Cell Membranes

Research into sulfonated polybenzimidazoles, including those related to this compound, has shown their application in creating cross-linked membranes for fuel cell technology. These membranes exhibit improved stability and conductivity, essential for the development of efficient and durable fuel cells (Xu et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c17-12-4-2-1-3-10(12)16-21(19,20)8-5-6-9-11(7-8)15-13(18)14-9/h1-7,16-17H,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWVNPINQNANBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646513 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)